manoalide
Description
Discovery and Natural Occurrence in Marine Environments
Manoalide (B158911) was first isolated in 1980 from the marine sponge Luffariella variabilis (Polejaeff), a species found in the West Pacific, including regions around Palau. google.commdpi.comnih.gov The discovery was reported by E. D. de Silva and P. J. Scheuer. google.comgoogle.com This initial discovery identified this compound as an antibiotic sesterterpenoid. nih.govnih.govbiorxiv.org
Marine sponges are well-established sources of diverse bioactive compounds, and Luffariella variabilis is particularly noted for producing a range of potent anti-inflammatory metabolites, with this compound being one of its major constituents. researchgate.net Studies have shown that the production of this compound and its analogues in L. variabilis can be consistently high, suggesting it is a hardwired trait at the population level with little variation across certain geographic areas and time periods. researchgate.net this compound monoacetate is often the most abundant compound, followed by this compound itself, which can be present at concentrations of 15-20 mg/g dry weight of the sponge. researchgate.net
Classification within Natural Products Chemistry
This compound is classified as a sesterterpenoid. mdpi.comebi.ac.uknih.govnih.govnih.govncats.io Terpenoids are a large and diverse class of organic chemicals derived from five-carbon isoprene (B109036) units. Sesterterpenoids are characterized by a structure composed of five isoprene units, totaling 25 carbon atoms (C25). biorxiv.orgmdpi.com
Within the realm of natural products chemistry, this compound is recognized for its distinct structural features, which include a furan-2(5H)-one ring (specifically a γ-hydroxybutenolide), a dihydropyran ring (an α-hydroxydihydropyran), and a trimethylcyclohexenyl ring system. ebi.ac.ukwikipedia.orgnih.gov These functional groups and ring systems are crucial for its biological activity, particularly its interaction with enzymes like phospholipase A2 (PLA2). ebi.ac.ukwikipedia.orgnih.gov
This compound is also described as a non-steroidal compound. google.comnih.gov It is considered a parent compound for various related sesterterpene metabolites also isolated from marine sponges. biorxiv.orgmdpi.com
Research has explored the structure-activity relationships of this compound and its analogues to understand which parts of the molecule are essential for its biological effects, particularly its potent inhibition of PLA2. ebi.ac.uknih.gov These studies indicate that the hemiacetal in the α-hydroxydihydropyran ring is important for irreversible binding, while the γ-hydroxybutenolide ring is involved in the initial interaction with PLA2. ebi.ac.uknih.gov The hydrophobic trimethylcyclohexenyl ring system contributes to nonbonded interactions that enhance potency. ebi.ac.uknih.gov
Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₅ | wikipedia.orguni.luwikidata.org |
| Molecular Weight | 416.56 g/mol | uni.lufishersci.ca |
| PubChem CID | 6437368 | wikipedia.orguni.lufishersci.ca |
| CAS Number | 75088-80-1 | wikipedia.orgfishersci.cathegoodscentscompany.com |
| InChI Key | FGJIDQWRRLDGDB-CPIXEKRISA-N | wikipedia.orguni.lufishersci.ca |
| XlogP (predicted) | 3.5 | uni.lu |
| Hydrogen Bond Acceptors | 5 | guidetopharmacology.org |
| Hydrogen Bond Donors | 2 | guidetopharmacology.org |
| Rotatable Bonds | 7 | guidetopharmacology.org |
Natural Sources of this compound and Analogues
| Compound Name | Source Organism(s) | Reference(s) |
| This compound | Luffariella variabilis | google.commdpi.comgoogle.comnih.govbiorxiv.orgresearchgate.netncats.iomdpi.comguidetopharmacology.orgfujifilm.com |
| Seco-manoalide | Luffariella variabilis | google.comresearchgate.netresearchgate.net |
| Dehydro-seco-manoalide | Luffariella variabilis | google.com |
| Cacospongionolides | Marine sponges (e.g., Fasciospongia cavernosa) | researchgate.netebi.ac.ukresearchgate.net |
| Neothis compound (E and Z) | Luffariella variabilis | researchgate.net |
| This compound Monoacetate | Luffariella variabilis | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+ |
InChI Key |
FGJIDQWRRLDGDB-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |
Synonyms |
manoalide |
Origin of Product |
United States |
Biosynthesis and Biogenetic Pathways
Elucidation of Precursor Molecules
Sesterterpenes are generally derived from geranylfarnesol (B1233315) pyrophosphate (GFPP), a C₂₅ precursor formed by the condensation of farnesyl pyrophosphate (FPP, C₁₅) and isopentenyl pyrophosphate (IPP, C₅) or its isomer dimethylallyl pyrophosphate (DMAPP, C₅). rsc.orgresearchgate.net While geranylfarnesol is proposed as a plausible starting point for the biogenesis of some sesterterpenes, including those with a monocarbocyclic skeleton, the specific early precursors directly leading to manoalide (B158911) have not been fully elucidated in the native biological system. researchgate.net
Proposed Enzymatic and Chemical Transformations
The precise enzymatic machinery and step-by-step chemical transformations involved in the biosynthesis of this compound in Luffariella variabilis are not entirely understood. However, based on the structure of this compound and related sesterterpenes found in the same sponge, plausible biogenetic pathways involving cyclization, oxidation, and rearrangement reactions have been proposed.
This compound possesses a unique structure featuring a trimethylcyclohexenyl ring, a furanone ring, and a dihydropyran ring system. wikipedia.orgmdpi.com The formation of these cyclic structures from a linear or cyclized sesterterpene precursor would require specific enzymatic activities, such as cyclases and oxidases. The incorporation of oxygen atoms into the furanone and dihydropyran rings suggests oxidative steps are crucial in the pathway.
While the in vivo enzymatic transformations are still under investigation, synthetic approaches to this compound have explored various chemical transformations to construct its complex skeleton. These synthetic strategies often involve reactions like Diels-Alder additions, metal-catalyzed couplings, and photooxidation, which can sometimes mimic proposed biogenetic steps or provide insights into the chemical feasibility of certain transformations. soton.ac.ukrsc.orgmdpi.comthieme-connect.comacs.org For example, the construction of the γ-hydroxybutenolide moiety, present in this compound, has been achieved in synthesis through reactions like the photooxidation of a silylfuran derivative. acs.org
Characterization of Biosynthetic Intermediates and "True" Metabolites
Studies on Luffariella variabilis have led to the isolation and characterization of several this compound-related sesterterpenes, which are considered potential biosynthetic intermediates or co-metabolites. These include seco-manoalide, this compound monoacetate, (E)-neothis compound, and (Z)-neothis compound. mdpi.comscite.aiscience.govmdpi.comresearchgate.netsemanticscholar.org The presence of these compounds provides clues about the potential steps in the biosynthetic pathway.
Seco-manoalide, for instance, is structurally similar to this compound but lacks the closed dihydropyran ring, suggesting it could be a precursor or a degradation product. mdpi.commdpi.comgoogle.com this compound monoacetate, which is often the most abundant compound in some specimens of L. variabilis, could be a biosynthetically related compound or a storage form. researchgate.netsemanticscholar.org
Research has also focused on distinguishing between "true" metabolites produced by the sponge's biosynthetic machinery and artifacts that might arise during the isolation procedure. mdpi.com For example, 24-O-methylthis compound and 24-O-ethylthis compound were initially suspected to be artifacts formed by the reaction of this compound's hemiacetal group with methanol (B129727) or ethanol (B145695) used in extraction. mdpi.comresearchgate.net However, further investigation suggested that these compounds, along with 24-O-propylthis compound, might be true metabolites produced by a biosynthetic pathway, as their formation could not be solely attributed to the isolation conditions used. mdpi.com
The consistent presence and relative abundance of these related compounds in L. variabilis across different spatial and temporal scales further support their role as genuine metabolites of the sponge. researchgate.net
Mechanistic Insights into Biological Actions
Primary Molecular Targets and Binding Mechanisms
Phospholipase A2 (PLA2) Inhibition
A significant and well-characterized mechanism of action for manoalide (B158911) is the irreversible inhibition of phospholipase A2 (PLA2). PLA2 enzymes play a crucial role in the hydrolysis of membrane phospholipids, releasing arachidonic acid, a precursor to pro-inflammatory mediators. researchgate.netgoogle.comresearchgate.net
This compound has been shown to irreversibly inhibit PLA2 through covalent binding to several lysine (B10760008) residues within the enzyme structure. researchgate.netgoogle.comebi.ac.uknih.govbioinformation.netresearchgate.netresearchgate.net This covalent modification leads to a loss of enzymatic activity. Studies have indicated that this inactivation involves the formation of stable covalent bonds with the amino groups of PLA2 lysine residues. ebi.ac.uknih.gov The stoichiometry of this reaction has been investigated, with results suggesting the formation of both 1:1 and 2:1 (inhibitor:enzyme) adducts, although the 1:1 adduct appears to be prevalent. nih.gov Specific lysine residues have been identified as binding sites in some PLA2 isoforms. For instance, studies on petrosaspongiolide M, a related compound, showed covalent binding to the alpha-amino terminal group of the Ile-1 residue and the epsilon-amino group of Lys-85 in bee venom PLA2, with similar results observed for this compound. nih.gov
The irreversible binding of this compound to PLA2 is facilitated by the masked aldehyde functions present in its polar region. researchgate.netgoogle.comresearchgate.netebi.ac.uknih.govbioinformation.netresearchgate.net These functional groups are capable of reacting with the amino groups of lysine residues on the enzyme. ebi.ac.uknih.gov Specifically, the gamma-hydroxybutenolide ring containing a masked aldehyde function appears to be essential for this irreversible inhibition. researchgate.netresearchgate.netebi.ac.uknih.govbioinformation.netresearchgate.net The hemiacetal in the alpha-hydroxydihydropyran ring is also required for the irreversible binding. ebi.ac.uk The reaction is proposed to involve the initial formation of a Schiff base (imine) between an aldehyde group on this compound and a lysine residue on PLA2. researchgate.net
The inhibition of PLA2 by this compound is characterized by time-dependent and concentration-dependent inactivation. researchgate.netnih.govnih.gov This time-dependent loss of activity suggests that the inactivation does not follow typical Michaelis-Menten kinetics. nih.gov Studies on bee venom PLA2 showed an estimated IC50 of 0.05 µM, with nearly complete inactivation occurring at 4.0 µM. nih.gov Inhibition of human synovial fluid PLA2 by this compound was also concentration and time dependent, with IC50 values of 0.2 µM for dipalmitoylphosphatidylcholine (DPPC) and 0.02 µM for Escherichia coli as substrates. nih.gov Dialysis studies and examination of substrate hydrolysis versus enzyme concentration further indicate that this compound is an irreversible inhibitor of human synovial fluid PLA2. nih.gov
| Enzyme Source | Substrate | IC50 (µM) | Inactivation Type | Reference |
|---|---|---|---|---|
| Bee venom PLA2 | Not specified | 0.05 | Irreversible | nih.gov |
| Human synovial fluid PLA2 | DPPC | 0.2 | Irreversible | nih.gov |
| Human synovial fluid PLA2 | E. coli | 0.02 | Irreversible | nih.gov |
| Cobra venom PLA2 | Not specified | ~2.0 | Irreversible | researchgate.net |
Role of Masked Aldehyde Functions
Phospholipase C (PLC) Inhibition
This compound has also been reported to inhibit phospholipase C (PLC), an enzyme involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are key signaling molecules. scbt.comphysiology.orgnih.gov This inhibition has been suggested to occur through specific hydrophobic interactions. scbt.com The kinetic profile has been described as non-competitive inhibition. scbt.com Early reports indicated that a phosphatidylinositol-specific phospholipase C purified from guinea pig uterus was more sensitive to inactivation by this compound than cytosolic PLA2. karger.com However, the extent and significance of PLC inhibition by this compound have been subject to some debate in subsequent studies, with some findings suggesting its effects on inflammation or other processes might be independent of PLA2/PLC signaling in certain contexts, such as NLRP3 inflammasome inhibition. karger.comnih.govfrontiersin.org Despite some conflicting reports, this compound is recognized as a selective inhibitor of PLC in certain cellular contexts. scbt.com
Calcium Channel Modulation
This compound is recognized as a potent modulator, specifically an inhibitor, of calcium channel proteins. nih.govscbt.comresearchgate.netmdpi.com It influences the regulation of intracellular calcium levels by affecting calcium influx and release from intracellular stores. nih.govscbt.comresearchgate.net this compound has been shown to interact with specific amino acid residues within the channel's pore, leading to altered conductance and ion permeability. scbt.com Its structural features are thought to facilitate targeted interactions with these channels. scbt.com
Studies in A431 cells demonstrated that this compound blocked the increase in epidermal growth factor receptor-mediated Ca2+ entry and release from intracellular stores in a time-dependent manner, with an IC50 of 0.4 µM. nih.govresearchgate.net In GH3 cells, this compound blocked the thyrotropin-releasing hormone-dependent release of Ca2+ from intracellular stores and inhibited the K+ depolarization-activated Ca2+ channel, as well as its activation by Bay K8644, with an IC50 of 1 µM. nih.govresearchgate.net Additionally, this compound inhibited the Ca2+ influx induced by concanavalin (B7782731) A in mouse spleen cells with an IC50 of 0.07 µM, in a time- and temperature-sensitive manner. nih.govresearchgate.net These findings suggest that this compound acts as a calcium channel inhibitor in various cell types, an action that may contribute to its biological effects, potentially independent of its effects on phospholipases. nih.govresearchgate.net
| Cell Type | Stimulus/Channel Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| A431 cells | EGF receptor-mediated Ca2+ entry/release | 0.4 | nih.govresearchgate.net |
| GH3 cells | K+ depolarization-activated Ca2+ channel | 1.0 | nih.govresearchgate.net |
| GH3 cells | Bay K8644-activated Ca2+ channel | 1.0 | nih.govresearchgate.net |
| Mouse spleen cells | Concanavalin A-induced Ca2+ influx | 0.07 | nih.govresearchgate.net |
Cellular and Subcellular Mechanisms
This compound exerts its biological effects through a variety of mechanisms within the cell, impacting key cellular processes and organelles.
This compound has been shown to induce oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). mdpi.comresearchgate.netnih.govkmu.edu.twnih.gov This increase in ROS levels has been observed in various cell types, including human osteosarcoma cells and oral cancer cells. mdpi.comresearchgate.netnih.govkmu.edu.twnih.gov Studies utilizing fluorescent probes such as CM-H2DCFDA, MitoSOX™ Red, and CellROX® Green have demonstrated that this compound increases intracellular, mitochondrial, and total ROS levels. mdpi.com The induction of oxidative stress by this compound is considered a key factor in its cytotoxic effects and its ability to trigger other cellular responses like apoptosis and ER stress. researchgate.netnih.govkmu.edu.tw Pre-treatment with antioxidants like N-acetyl-L-cysteine (NAC) has been shown to ameliorate this compound-induced ROS production and oxidative stress. mdpi.comnih.govnih.gov
This compound has been found to trigger endoplasmic reticulum (ER) stress. frontiersin.orgnih.govnih.gov This induction of ER stress appears to be, at least in part, ROS-dependent. frontiersin.orgnih.gov this compound can cause ER expansion and aggresome accumulation, particularly in oral cancer cells. nih.govnih.gov It also differentially influences the expression of ER-stress-associated genes such as PERK, IRE1α, ATF6, and BIP, showing higher mRNA and protein expression in cancer cells compared to normal cells. nih.govnih.govresearchgate.net The ER stress response is closely linked to other cellular fates, including apoptosis and autophagy. nih.gov
Apoptosis, or programmed cell death, is a significant outcome of this compound treatment in various cancer cell lines. mdpi.comnih.govresearchgate.netkmu.edu.twnih.gov this compound has been shown to induce apoptosis through the intrinsic pathway. mdpi.comnih.govnih.gov This involves the activation of key apoptotic proteins such as caspase-9, caspase-3, and PARP (Poly (ADP-ribose) polymerase). mdpi.comnih.govkmu.edu.twnih.gov The intrinsic pathway is typically activated by intracellular stress signals, including oxidative stress and mitochondrial dysfunction, both of which are induced by this compound. mdpi.comnih.govnih.govthermofisher.com While the intrinsic pathway appears to be primarily involved, the interplay between ROS, ER stress, and apoptosis highlights a complex regulatory network. nih.govmdpi.com The extrinsic pathway, initiated by external signals binding to death receptors, is another major apoptotic route, but research on this compound's specific interaction with this pathway is less prominent in the provided information. thermofisher.comwikipedia.orgresearchgate.net
This compound has been reported to induce DNA damage. researchgate.netkmu.edu.tw This damage can include DNA double-strand breaks and oxidative DNA damage, such as 8-oxodG. researchgate.netkmu.edu.tw The oxidative stress induced by this compound is implicated in causing this DNA damage. researchgate.netkmu.edu.tw While this compound induces DNA damage, its specific interactions with DNA repair pathways are also being investigated. Some studies suggest that this compound may interact with DNA damage tolerance pathways, potentially inhibiting the activity of certain DNA polymerases involved in bypassing DNA lesions. nih.govdntb.gov.ua
Recent research indicates that this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comd-nb.infonih.govfrontiersin.org this compound has been shown to trigger ferroptosis through an ROS-dependent mechanism. mdpi.comnih.gov Specifically, it can induce mitochondrial ROS elevation and lipid peroxidation, which are key features of ferroptosis. nih.gov this compound's ability to induce ferroptosis has been linked to its potential to overcome resistance to targeted therapies in certain cancer cells, such as EGFR-TKI-resistant lung cancer cells. mdpi.comnih.govfrontiersin.org This induction of ferroptosis may involve suppressing the NRF2-SLC7A11 axis and influencing mitochondrial calcium overload-induced pathways. d-nb.infonih.govfrontiersin.org
Here is a data table based on the information found in the search results regarding this compound's effects on cell viability in MG63 osteosarcoma cells:
| This compound Concentration (µM) | Treatment Duration (h) | MG63 Cell Viability (%) | Citation |
| 10 | 24 | 45.13 | mdpi.comnih.gov |
| 20 | 24 | Data not explicitly stated in percentage, but reduced | mdpi.comnih.gov |
| 40 | 24 | Data not explicitly stated in percentage, but reduced | mdpi.comnih.gov |
| 10 | 48 | Data not explicitly stated in percentage, but reduced | mdpi.comnih.gov |
| 20 | 48 | Data not explicitly stated in percentage, but reduced | mdpi.comnih.gov |
| 40 | 48 | 4.40 | mdpi.comnih.gov |
Note: Some specific percentage values for all concentrations and time points were not explicitly available in the provided snippets, but the trend of reduced viability was indicated.
Here is a data table summarizing the effect of this compound on mitochondrial complex V-ATP5A protein expression in MG63 cells:
| This compound Concentration (µM) | Relative Protein Expression (vs 0 µM) | Citation |
| 0 | 1.00 ± 0.05 | nih.gov |
| 1 | 0.75 ± 0.04 | nih.gov |
| 5 | 0.50 ± 0.03 | nih.gov |
| 10 | 0.38 ± 0.02 | nih.gov |
Inhibition of Inflammasome Activation (e.g., NLRP3)
This compound has been identified as a highly selective small molecule inhibitor of the NLRP3 inflammasome. nih.govnih.govfrontiersin.org The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response, and its aberrant activation is implicated in numerous inflammatory diseases. nih.govfrontiersin.org this compound inhibits NLRP3 inflammasome activation by acting downstream of key events such as potassium efflux, chloride efflux, and mitochondrial dysfunction. nih.govnih.govfrontiersin.org This inhibitory effect is independent of its known activity against PLA2 or PLC signaling. nih.govfrontiersin.org
Interference with Protein-Protein Interactions (e.g., NEK7-NLRP3)
A key mechanism by which this compound inhibits the NLRP3 inflammasome is by blocking the interaction between NEK7 and NLRP3. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net NEK7 (NIMA-related kinase 7) is a kinase that is essential for NLRP3 inflammasome assembly and activation. This compound achieves this interference by covalently binding to Lysine 377 (Lys377) within the NACHT domain of the NLRP3 protein. nih.govnih.govfrontiersin.orgfrontiersin.org This covalent modification disrupts the necessary protein-protein interaction between NEK7 and NLRP3, thereby preventing the formation of the functional inflammasome complex. nih.govfrontiersin.orgresearchgate.net
Downstream Effects on Inflammatory Mediator Production
The inhibition of NLRP3 inflammasome activation by this compound leads to a reduction in the production and secretion of key inflammatory mediators. The NLRP3 inflammasome is responsible for the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms (IL-1β and IL-18). nih.gov By blocking NLRP3 activation, this compound effectively reduces the secretion of mature IL-1β. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Studies have shown that this compound treatment can significantly alleviate the secretion of inflammatory cytokines like IL-1β, thymic stromal lymphopoietin (TSLP), tumor necrosis factor-α (TNF-α), IL-6, and IL-8 in activated mast cells by blocking caspase-1 activity. researchgate.netbiomolther.org
The following table summarizes the effect of this compound on IL-1β secretion at different concentrations:
| This compound Concentration | Effect on IL-1β Secretion (relative to stimulated control) | Source |
| 125 nM | Inhibitory effect observed | nih.govfrontiersin.org |
| 250 nM | Inhibitory effect observed | nih.govfrontiersin.org |
| 500 nM | Obvious inhibition | nih.govfrontiersin.org |
Molecular Pathway Interventions
Beyond its direct impact on the NLRP3 inflammasome, this compound has been shown to modulate other crucial signaling pathways involved in inflammation and cell survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway Attenuation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to various stimuli, including inflammatory signals. This compound treatment has been shown to remarkably attenuate the activation of MAPKs in activated mast cells. researchgate.netbiomolther.org This suggests that this compound interferes with signaling events upstream or within the MAPK cascade, contributing to the suppression of inflammatory responses. researchgate.netbiomolther.org However, some studies indicate that this compound, as a selective inhibitor of sPLA2, did not alter Angiotensin II-induced MAPK phosphorylation in renal proximal tubule epithelial cells, suggesting context-dependent effects on MAPK signaling. pnas.org
KRAS-ERK Pathway Suppression
Recent research has highlighted this compound's ability to suppress the KRAS-ERK pathway, particularly in the context of cancer cells. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govnih.gov The KRAS-ERK pathway is a major signaling route that promotes cell proliferation, survival, and differentiation, and its dysregulation is frequently observed in various cancers, including lung cancer. nih.govamegroups.org this compound has been shown to inhibit the proliferation of KRAS-mutated lung cancer cells and organoids. researchgate.netresearchgate.netnih.gov This suppression of the KRAS-ERK pathway by this compound occurs through a reactive oxygen species (ROS)-dependent mechanism. researchgate.netresearchgate.netnih.gov By suppressing this pathway, this compound can promote the sensitivity of KRAS-mutated lung cancer cells and organoids to certain targeted therapies, such as osimertinib. researchgate.netresearchgate.netmdpi.comnih.govnih.gov
The following table summarizes the effect of this compound on key proteins in the KRAS-ERK pathway in A549 cells when combined with osimertinib:
| Treatment Group | KRAS Expression | p-ERK Expression | AMPK Expression | Source |
| Osimertinib alone | High | High | Low | nih.gov |
| This compound + Osimertinib | Decreased | Decreased | Increased | nih.gov |
NRF2-SLC7A11 Axis and FTH1 Pathway Interactions
Recent studies have investigated this compound's influence on the NRF2-SLC7A11 axis and the FTH1 pathway, particularly in the context of ferroptosis induction in cancer cells. Ferroptosis is a form of regulated cell death characterized by iron dependence and lipid peroxidation. researchgate.net
This compound has been shown to enhance the sensitivity of certain drug-resistant lung cancer cells to existing therapies by inhibiting the NRF2-SLC7A11 axis. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net The NRF2 (Nuclear factor erythroid 2-related factor) protein is a crucial regulator of antioxidant responses, and it can upregulate the expression of SLC7A11 (Solute Carrier Family 7 Member 11), also known as xCT. frontiersin.orgnih.gov SLC7A11 is a subunit of the cystine/glutamate antiporter system Xc-, which is vital for maintaining intracellular glutathione (B108866) levels, a key antioxidant. frontiersin.org By inhibiting the NRF2-SLC7A11 axis, this compound can disrupt this antioxidant defense system, making cells more vulnerable to oxidative stress and ferroptosis. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net
Furthermore, this compound's mechanism involves interactions with the FTH1 (Ferritin Heavy Chain 1) pathway. frontiersin.orgnih.govnih.govresearchgate.net FTH1 is a component of ferritin, a protein complex responsible for storing iron within cells, thereby regulating intracellular iron levels. frontiersin.org this compound has been reported to suppress the expression of FTH1, which can lead to an increase in the labile iron pool within the cell. nih.gov An elevated labile iron pool is a critical factor in promoting lipid peroxidation and initiating ferroptosis. frontiersin.org
Studies suggest that this compound's ability to induce ferroptosis is mediated, at least in part, by simultaneously inhibiting the NRF2-SLC7A11 axis and influencing the FTH1 pathway, potentially through mechanisms involving mitochondrial Ca²⁺ overload. frontiersin.orgnih.govnih.govresearchgate.net This dual action disrupts the cellular antioxidant defense and iron homeostasis, contributing to the induction of ferroptosis in susceptible cells. frontiersin.orgnih.govnih.govresearchgate.net
DNA Topoisomerase I and II Inhibition
This compound and its derivatives have demonstrated inhibitory effects on DNA topoisomerase enzymes, which are essential for regulating DNA topology during processes such as replication, transcription, and repair. mdpi.commdpi.com DNA topoisomerases manage the supercoiling and unwinding of DNA by creating transient breaks in the DNA strands, allowing the passage of other strands, and then rejoining the breaks. mdpi.comnih.gov Topoisomerase I creates single-strand breaks, while Topoisomerase II creates double-strand breaks and requires ATP hydrolysis. mdpi.comebi.ac.uk
This compound 25-acetals, derivatives of this compound, have been shown to inhibit the DNA-relaxing activity of mouse DNA topoisomerase I and the DNA-unknotting activity of calf thymus DNA topoisomerase II. mdpi.commdpi.comresearchgate.netresearchgate.net Inhibition of these enzymes can lead to the accumulation of DNA breaks and ultimately trigger cell death, particularly in rapidly proliferating cells like cancer cells. mdpi.comncl.edu.tw
Research indicates that this compound can inhibit the activity of both human topoisomerase I and II. ncl.edu.tw This inhibition has been observed in studies investigating this compound's effects on leukemic cancer cells, where it induced DNA damage and apoptosis. ncl.edu.tw While some compounds act as topoisomerase poisons by stabilizing the transient cleavage complex between the enzyme and DNA, leading to persistent DNA breaks, other inhibitors can act catalytically, preventing the enzyme from performing its function without necessarily inducing permanent breaks. mdpi.commdpi.comnih.gov Studies on this compound and its derivatives suggest they can inhibit the catalytic activity of topoisomerase II. mdpi.commdpi.com
Helicase and Nucleoside Triphosphatase (NTPase) Inhibition (e.g., HCV NS3, human DHX36/RHAU)
This compound has been identified as an inhibitor of certain helicase and nucleoside triphosphatase (NTPase) enzymes, notably the Hepatitis C Virus (HCV) NS3 protein and the human protein DHX36/RHAU. researchgate.netresearchgate.netacs.orgacs.orgniph.go.jp
The HCV NS3 protein is a multifunctional enzyme essential for viral replication. It possesses both serine protease and helicase/NTPase activities. researchgate.netacs.orgnih.gov The helicase domain of NS3 is responsible for unwinding double-stranded RNA, a process critical for replicating the viral genome. researchgate.netacs.org This unwinding activity is coupled to the hydrolysis of nucleoside triphosphates (NTPase activity), which provides the necessary energy. researchgate.netacs.org
This compound has been shown to inhibit both the RNA helicase and ATPase activities of HCV NS3 in a dose-dependent manner. researchgate.netresearchgate.netacs.orgacs.orgniph.go.jp Studies have reported IC₅₀ values of 15 µM for helicase activity and 70 µM for ATPase activity of NS3. researchgate.netresearchgate.netacs.orgacs.orgniph.go.jp Biochemical kinetic analysis suggests that this compound acts as a noncompetitive inhibitor of NS3 ATPase activity, indicating it does not compete directly with ATP for the binding site. researchgate.netresearchgate.netacs.orgacs.orgniph.go.jp Furthermore, this compound has been shown to inhibit the binding of NS3 to single-stranded RNA. researchgate.netresearchgate.netacs.orgacs.orgniph.go.jp These findings suggest that this compound inhibits NS3 activities by targeting the helicase core domain, which is conserved in both HCV NS3 and other related helicases. researchgate.netresearchgate.netacs.orgniph.go.jp
This compound also exhibits inhibitory activity against the ATPase activity of human DHX36/RHAU (DExH-box helicase 36, also known as RNA helicase associated with AU-rich elements). researchgate.netresearchgate.netacs.orgacs.orgniph.go.jp DHX36 is a putative RNA helicase involved in various cellular processes, including ribosome biogenesis, translation, and the resolution of G-quadruplex structures in nucleic acids. The inhibition of DHX36 ATPase activity by this compound at concentrations similar to those that inhibit NS3 ATPase activity suggests a common mechanism of action targeting conserved helicase motifs. researchgate.netresearchgate.netacs.orgniph.go.jp
The inhibition of these helicase and NTPase activities by this compound highlights its potential as an antiviral agent, particularly against HCV, and suggests broader interactions with cellular processes mediated by related helicases. researchgate.netacs.orgdovepress.com
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Identification of Key Functional Groups for Activity
Several key functional groups within the manoalide (B158911) structure have been identified as essential for its biological activity, particularly its interaction with PLA₂. mdpi.comnih.gov These include the γ-hydroxybutenolide ring, the α-hydroxydihydropyran ring with its hemi-acetal moiety, and the trimethylcyclohexenyl ring system. mdpi.comnih.gov
Significance of the γ-Hydroxybutenolide Ring
The γ-hydroxybutenolide ring is considered crucial for the initial interaction of this compound with PLA₂. mdpi.comnih.govebi.ac.uk This moiety is believed to be involved in the formation of a Schiff base (imine) with a lysine (B10760008) residue located near the active site of the enzyme. nih.govresearchgate.net Studies suggest that the presence of the γ-hydroxybutenolide ring, which contains a masked aldehyde function, is essential for potent PLA₂ inhibitory activity. ebi.ac.uksoton.ac.uk Naturally occurring analogues like cacospongionolides, which also possess a γ-hydroxybutenolide ring but lack a second masked aldehyde group, have also shown irreversible PLA₂ inhibition, highlighting the importance of this specific functional group. ebi.ac.uknih.gov
Role of the α-Hydroxydihydropyran Ring and Hemi-acetal Moiety
The α-hydroxydihydropyran ring, particularly the presence of the hemi-acetal function, is crucial for the irreversible binding of this compound to PLA₂. mdpi.comnih.govebi.ac.uk The hemi-acetal can exist in equilibrium with an open-chain aldehyde form. This masked aldehyde is thought to react with lysine residues on the enzyme, leading to the formation of a stable covalent bond, which underlies the irreversible nature of this compound's inhibition. nih.govebi.ac.ukwikipedia.org
Stereochemical Influence on Biological Efficacy
The stereochemistry of this compound has been shown to influence its biological efficacy. Studies on this compound stereoisomers have indicated configuration-dependent bioactivity. researchgate.net For instance, specific configurations at certain positions, such as C-24 and C-25, have been investigated for their impact on anti-proliferative activity. researchgate.net Research on this compound 25-acetals, for example, has explored their in vivo antitumor activity and inhibition of topoisomerase enzymes, suggesting that stereochemical variations can lead to differential biological profiles. researchgate.netscience.gov Determining the absolute configuration of this compound and its analogues has been important in understanding their precise interactions with biological targets. researchgate.net
Comparative Analysis with Natural and Synthetic Analogues
Comparative analysis of this compound with its natural and synthetic analogues has provided valuable insights into the SAR. Numerous this compound analogues have been isolated from marine sponges, many of which share PLA₂ inhibitory properties, albeit with varying potencies and mechanisms (reversible vs. irreversible). mdpi.comebi.ac.uknih.govresearchgate.netresearchgate.net
Natural analogues like secothis compound, (E)-neothis compound, and (Z)-neothis compound, isolated from the same sponge species as this compound, have been studied for their antibiotic and anti-inflammatory activities. mdpi.commdpi.comresearchgate.net Luffariellins, which feature a different ring system (1-isoproprenyl-2-methylcyclopentane) instead of the trimethylcyclohexenyl moiety but retain the key functional groups, have shown similar anti-inflammatory properties to this compound and secothis compound. mdpi.comarchive.orgscribd.com Luffariellolide (B1675421), another analogue, is a potent but partially reversible PLA₂ inhibitor, in contrast to this compound's irreversible action, highlighting the subtle structural differences that can lead to distinct inhibitory mechanisms. researchgate.netnio.res.in
Synthetic analogues have also been developed to probe specific structural requirements for activity. Compounds containing the γ-hydroxybutenolide heterocycle with various alkyl substituents have shown significant biological activity. soton.ac.uk The presence of the C24 α,β-unsaturated aldehyde group has been identified as a structural feature that dictates the irreversibility of the interaction with PLA₂. soton.ac.uk Analogues lacking this aldehyde grouping, such as HDHB and luffariellolide, are reversible inhibitors. soton.ac.uknio.res.in
Data from comparative studies with analogues can be summarized in tables to illustrate the relationship between structural modifications and biological activity (e.g., IC₅₀ values for PLA₂ inhibition or other relevant biological assays).
| Compound | Key Structural Features | PLA₂ Inhibition (Mechanism) | Other Activities |
| This compound | γ-hydroxybutenolide, α-hydroxydihydropyran (hemi-acetal), trimethylcyclohexenyl | Irreversible | Antibiotic, Analgesic, Anti-inflammatory, Cytotoxic, Topoisomerase inhibition mdpi.comwikipedia.orgresearchgate.netscience.govresearchgate.netnio.res.in |
| Secothis compound | Similar to this compound, open-chain form | - | Antibiotic, Anti-inflammatory mdpi.commdpi.comresearchgate.netscribd.com |
| Luffariellolide | γ-hydroxybutenolide, lacks dihydropyran ring google.com | Partially Reversible nio.res.in | Anti-inflammatory nio.res.in |
| Luffariellin A | γ-hydroxybutenolide, 1-isoproprenyl-2-methylcyclopentane | Irreversible researchgate.net | Anti-inflammatory mdpi.comscribd.com |
| Luffariellin B | Similar to Secothis compound, 1-isoproprenyl-2-methylcyclopentane | Reversible researchgate.net | Anti-inflammatory mdpi.comscribd.com |
| Cacospongionolides | γ-hydroxybutenolide, lacks second masked aldehyde ebi.ac.uk | Irreversible ebi.ac.uknih.gov | - |
| HDHB | Contains γ-hydroxybutenolide, lacks C24 aldehyde soton.ac.uk | Reversible soton.ac.uk | - |
Note: The specific IC₅₀ values and detailed activity profiles can vary depending on the source of the enzyme and assay conditions used in different studies.
Preclinical Investigations of Biological Activities
Anti-Inflammatory and Analgesic Research Models
Manoalide (B158911) has demonstrated anti-inflammatory and analgesic effects in various preclinical models. nih.govgoogle.com Its mechanism of action in this context is closely linked to the modulation of eicosanoid biosynthesis through PLA2 inhibition. escholarship.orgnih.govnih.gov
In vivo Models of Edema and Pain
Studies using in vivo models have investigated this compound's effects on inflammation and pain. Chemically induced pain models, such as the phenylquinone writhing test, have shown this compound to be active against chemically induced pain. google.com In these models, this compound demonstrated 100% analgesia at a subcutaneous dose of 50 mg/kg. google.com The onset of analgesic action was observed to be delayed compared to standard analgesics, with a peak effect around two hours post-administration. google.com
This compound has also been evaluated in models of inflammation, such as those involving chemically induced edema. In a PMA-induced ear edema model, topical application of this compound significantly reduced inflammation. google.com An approximate ED50 of 40 µ g/ear was reported, although this can vary with the PMA dose. google.com Histological examination indicated that this compound produced effects qualitatively similar to hydrocortisone (B1673445) and indomethacin (B1671933), being quantitatively more potent than indomethacin but less potent than hydrocortisone. google.com Furthermore, this compound was found to block oxazolone-induced inflammation. google.com The combination of indomethacin and this compound, or hydrocortisone and this compound, resulted in a potentiation of edema inhibition, suggesting a distinct mechanism of action compared to these agents. google.com
Cellular Studies of Eicosanoid Biosynthesis Modulation
Cellular studies have focused on this compound's impact on eicosanoid biosynthesis, particularly through its interaction with PLA2. Research using macrophage-like P388D1 cells, which produce prostaglandins (B1171923) (PG) as major cyclooxygenase products, has shown that this compound is a potent inhibitor of Ca2+-dependent PLA2. escholarship.orgnih.govnih.gov this compound and its analog, manoalogue (B238719), effectively inhibited the isolated P388D1 PLA2, with IC50 values of 16 µM and 26 µM, respectively. escholarship.orgnih.gov
In intact P388D1 cells stimulated to produce eicosanoids, this compound inhibited prostaglandin (B15479496) E2 (PGE2) production in a concentration-dependent manner, demonstrating 40-85% inhibition within the studied concentration range. escholarship.orgnih.gov This inhibition correlates the effect of this compound on purified intracellular PLA2 with its impact on prostaglandin production in the intact cell. nih.gov
Antineoplastic and Cytotoxic Research
This compound has shown cytotoxic effects against various cancer cell lines and has been investigated for its antineoplastic potential. nih.govnih.gov
In vitro Cell Line Studies (e.g., Oral Cancer, Osteosarcoma, Leukemia, Lymphoma, Carcinoma)
In vitro studies have demonstrated this compound's cytotoxic activity across a range of cancer cell types. It has shown cytotoxic effects against murine lymphoma L1210 and human epidermoid carcinoma KB cells. nih.gov More recent research has focused on its effects on oral cancer, osteosarcoma, and leukemia cells. nih.govresearchgate.netmdpi.com
In human osteosarcoma (OS) cells (143B and MG63), this compound induced cytotoxicity in a dose-dependent manner. nih.gov Treatment with this compound at concentrations of 10, 20, and 40 µM for 24 and 48 hours significantly reduced MG63 cell viability. nih.gov For instance, at 40 µM, viability decreased to 4.40% ± 4.78% after 24 hours compared to the control. nih.gov
This compound has also shown preferential antiproliferation effects on oral cancer cells compared to normal cells. nih.govmdpi.comnih.gov Studies using six types of oral cancer cell lines (SCC9, HSC3, OC2, OECM-1, Ca9-22, and CAL 27) revealed that this compound inhibited their proliferation, while showing minor effects on normal oral cells. nih.govmdpi.com
In leukemic cancer cells, specific stereoisomers of this compound have been investigated. The 24R,25S-isomer of this compound exhibited potent anti-proliferative activity on Molt 4 cells, with IC50 values ranging from 0.50 to 7.67 µM. researchgate.net
This compound has also been reported to have effects on lung cancer cells, including KRAS-mutated and osimertinib-resistant lines, inhibiting their proliferation. frontiersin.orgresearchgate.net
In vivo Tumor Growth Models
While in vivo studies on this compound's effect on tumor growth are less extensive compared to in vitro work, some research has been conducted, particularly in the context of leukemia. An in vivo experiment investigating the 24R,25S-isomer of this compound demonstrated its apoptotic-inducing effect by suppressing the volume of xenograft tumor growth by 66.11% compared to the control group. researchgate.net
Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis, Oxidative Stress, ER Stress, DNA Damage, Ferroptosis)
This compound employs multiple mechanisms to inhibit cancer cell growth, including the induction of apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, DNA damage, and ferroptosis. nih.govnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net
Apoptosis: this compound induces apoptosis in various cancer cell lines. nih.govnih.govnih.govnih.gov In oral cancer cells, this compound induces higher annexin (B1180172) V expression and activates caspase 3, a key marker of apoptosis. nih.gov Inhibition of caspase 8 and caspase 9 suppresses this compound-induced caspase 3 activation. nih.gov In osteosarcoma cells, this compound induces intrinsic apoptosis. nih.gov
Oxidative Stress: A significant mechanism of this compound's action is the induction of oxidative stress, particularly through the generation of reactive oxygen species (ROS). nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net this compound increases ROS production in oral cancer cells more significantly than in normal cells. nih.gov This oxidative stress is supported by increased mitochondrial superoxide (B77818) production and mitochondrial membrane potential depolarization in cancer cells. nih.gov Pre-treatment with antioxidants like N-acetylcysteine (NAC) can ameliorate this compound-induced apoptosis, ROS, and effects on antioxidant proteins in osteosarcoma cells. nih.gov Similarly, NAC suppresses the enhanced antiproliferation, apoptosis, oxidative stress, and DNA damage in this compound-treated oral cancer cells. nih.gov
ER Stress: this compound has been shown to induce ER stress in cancer cells, including lung and oral cancer cells. nih.govfrontiersin.orgresearchgate.netresearchgate.net In lung cancer cells, this compound induces ER stress through a ROS-dependent mechanism. frontiersin.orgresearchgate.net This is evidenced by the upregulation of ER stress markers, which is reversed by NAC. nih.govfrontiersin.org this compound also causes ER vacuolation through oxidative stress. frontiersin.org In oral cancer cells, this compound induces higher ER expansion and aggresome accumulation compared to normal cells. mdpi.comnih.govresearchgate.net ER stress inducers can enhance this compound-induced antiproliferation and apoptosis in oral cancer cells. nih.govresearchgate.net
DNA Damage: this compound induces DNA damage in cancer cells, contributing to its antiproliferative effects. nih.govnih.govnih.govresearchgate.net Studies in oral cancer cells have shown that this compound causes DNA double-strand breaks and oxidative DNA damage (8-oxodG). nih.govnih.govresearchgate.net This DNA damage is linked to the induction of oxidative stress. nih.govresearchgate.net
Ferroptosis: More recent research indicates that this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. frontiersin.orgresearchgate.net In lung cancer cells, this compound induces ferroptosis by suppressing the NRF2-SLC7A11 axis and through mitochondrial Ca2+ overload-induced FTH1 pathways. frontiersin.orgresearchgate.net This mechanism contributes to promoting the sensitivity of osimertinib-resistant lung cancer cells to treatment. frontiersin.orgresearchgate.net
Here is a summary of in vitro cytotoxicity data for this compound on selected cancer cell lines:
| Cell Line Type | Specific Cell Line(s) | Effect Observed | Key Findings | Reference(s) |
| Oral Cancer | SCC9, HSC3, OC2, OECM-1, Ca9-22, CAL 27 | Antiproliferation | Preferential inhibition compared to normal cells. nih.govmdpi.com | nih.govmdpi.com |
| Osteosarcoma | 143B, MG63 | Cytotoxicity, Apoptosis | Dose-dependent reduction in viability; Induction of intrinsic apoptosis. nih.gov | nih.gov |
| Leukemia | Molt 4 (24R,25S-isomer) | Antiproliferation, Apoptosis | Potent activity; Disruption of mitochondrial membrane potential; ROS generation; Inhibition of topoisomerase I and II. researchgate.net | researchgate.net |
| Lymphoma | L1210 | Cytotoxicity | Demonstrated cytotoxic effect. nih.gov | nih.gov |
| Epidermoid Carcinoma | KB | Cytotoxicity | Demonstrated cytotoxic effect. nih.gov | nih.gov |
| Lung Cancer | KRAS-mutated, Osimertinib-resistant (e.g., A549, H157, HCC827, HCC827OR) | Proliferation Inhibition, Ferroptosis | Induces ER stress and mitochondrial dysfunction via ROS; Induces ferroptosis. frontiersin.orgresearchgate.net | nih.govfrontiersin.orgresearchgate.net |
Synergistic Effects with Established Anticancer Agents (e.g., EGFR-TKI sensitizers)
Research has investigated this compound's ability to enhance the effectiveness of existing anticancer treatments, particularly in the context of overcoming drug resistance. Studies using lung cancer organoids, which can replicate the characteristics and genetic heterogeneity of human cancers, have identified this compound as a potential sensitizing agent for lung cancer cells resistant to EGFR-TKIs (Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors). nih.govmdpi.comamegroups.org
This compound has been shown to enhance the sensitivity of osimertinib-resistant lung cancer cells to osimertinib. nih.govfrontiersin.org This effect is mediated, in part, by inhibiting the NRF2-SLC7A11 axis. nih.govfrontiersin.org Furthermore, this compound can induce ferroptosis by downregulating ferritin heavy chain 1 through mitochondrial Ca²⁺ overload. nih.govfrontiersin.org This mechanism highlights this compound's potential as an EGFR-TKI sensitizer (B1316253), particularly in lung cancer cells with KRAS mutations and resistance to osimertinib. nih.gov Another study indicated that this compound promotes EGFR-TKI sensitivity in lung cancer cells via the KRAS-ERK pathway and mitochondrial Ca²⁺ overload-induced ferroptosis. nih.govmdpi.com
Antiviral Research
This compound has demonstrated antiviral properties in preclinical studies, with a particular focus on its activity against the Hepatitis C Virus (HCV).
Hepatitis C Virus (HCV) Replication Inhibition
This compound has been identified as an inhibitor of Hepatitis C Virus replication. niph.go.jpplos.orgresearchgate.netacs.orgmdpi.commdpi.com Its mechanism of action involves targeting the HCV NS3 protein, which possesses essential nucleoside triphosphatase (NTPase) and RNA helicase activities required for viral replication. researchgate.netacs.orgmdpi.com
Studies have shown that this compound inhibits both the RNA helicase and ATPase activities of the NS3 protein in a dose-dependent manner. researchgate.netacs.orgmdpi.commdpi.com The reported IC₅₀ values for the inhibition of NS3 RNA helicase and ATPase activities are approximately 15 µM and 70 µM, respectively. researchgate.netacs.orgmdpi.commdpi.com Biochemical kinetic analysis suggests that this compound acts as a noncompetitive inhibitor of NS3 ATPase activity, as it does not affect the apparent Kₘ value of the enzyme. acs.org this compound has also been shown to inhibit the binding of NS3 to single-stranded RNA. acs.org The inhibitory effect on NS3 activities is believed to be due to this compound targeting the helicase core domain, which is conserved in both HCV NS3 and human DHX36/RHAU, a putative RNA helicase. acs.org
The inhibition of HCV replication by marine organism extracts, including those containing this compound, has been observed in HCV replicon cell lines. niph.go.jpplos.org For instance, an ethyl acetate (B1210297) extract from the marine sponge Amphimedon sp., which includes this compound, potently inhibited HCV replication with an EC₅₀ of 1.5 µg/ml in a genotype 1b replicon cell line. plos.org The effectiveness of such extracts can vary depending on the viral genotype or strain. plos.org
Broader Spectrum Antiviral Potentials
Beyond its activity against HCV, marine organisms, the source of this compound, have been explored for broader antiviral potentials. While direct evidence of this compound specifically exhibiting broad-spectrum antiviral activity against a wide range of viruses in detailed studies is less prominent than its HCV research, marine-derived compounds, in general, have shown activity against various viruses. mdpi.commdpi.com
Marine metabolites have been considered a potential source for antiviral compounds targeting various viruses. mdpi.commdpi.comnih.gov For example, some marine-derived compounds have demonstrated activity against viruses such as HSV-1, Vesicular Stomatitis virus (VSV), and Vaccinia virus. mdpi.com Others have shown activity against influenza virus (H1N1, H3N2), Newcastle disease virus (NDV), infectious brucellosis disease virus (IBDV), HIV, enterovirus 71 (EV-71), and herpes simplex virus (HSV-1, HSV-2). mdpi.com While these studies highlight the potential of marine natural products as a source of antiviral agents, further specific research is needed to fully elucidate this compound's potential broader spectrum antiviral activities.
Immunomodulatory Research
This compound has also been investigated for its effects on the immune system, particularly in modulating inflammatory responses.
Regulation of Inflammasome Activation in Immune Cells
This compound has been identified as a selective inhibitor of the NLRP3 inflammasome. nih.govnih.govresearchgate.netfrontiersin.org The NLRP3 inflammasome is an intracellular protein complex that plays a crucial role in innate immune responses by triggering cell pyroptosis and the secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Aberrant activation of the NLRP3 inflammasome is associated with various inflammatory diseases. nih.gov
Research indicates that this compound inhibits NLRP3 inflammasome activation by acting downstream of potassium efflux, chloride efflux, and mitochondrial dysfunction. nih.gov Mechanistically, this compound blocks the interaction between NEK7 and NLRP3 by covalently binding to lysine (B10760008) 377 of the NLRP3 protein. nih.govnih.govfrontiersin.org
Studies in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis characterized by NLRP3-mediated inflammation, showed that this compound treatment attenuated the inflammation in the central nervous system and had therapeutic effects. nih.govnih.govresearchgate.net This suggests this compound's potential for treating diseases associated with excessive NLRP3 activation. nih.govnih.gov
Impact on Allergic Inflammatory Responses
This compound has demonstrated an anti-allergic inflammatory effect in preclinical studies. semanticscholar.orgnih.govresearchgate.net Allergic inflammation is involved in various conditions, including allergic rhinitis, atopic dermatitis, and asthma. nih.govresearchgate.net
In studies using human mast cell lines (HMC-1 cells), this compound significantly reduced the secretion of inflammatory cytokines such as interleukin (IL)-1β, thymic stromal lymphopoietin, tumor necrosis factor-α, IL-6, and IL-8. nih.govresearchgate.net This effect was observed without inducing cytotoxicity in activated HMC-1 cells and was mediated via the blockage of caspase-1. nih.govresearchgate.net
Furthermore, this compound treatment attenuated the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), signaling pathways that are increased upon mast cell stimulation and are crucial in inflammatory responses. nih.govresearchgate.net These findings suggest that this compound possesses an anti-allergic inflammatory role and could be a potential candidate for the treatment of allergic diseases. nih.govresearchgate.net this compound's ability to block oxazolone-induced inflammation in studies also indicates its potential usefulness in treating forms of allergic contact dermatitis. google.comgoogle.com
Modulation of Macrophage Function
Research indicates that this compound can modulate macrophage function, particularly by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome plays a crucial role in the innate immune system and is implicated in various diseases, including neurological disorders. researchgate.net Studies have shown that this compound specifically inhibits NLRP3 inflammasome activation downstream of potassium efflux, chloride efflux, and mitochondrial dysfunction, in a manner independent of PLA2/PLC signaling. frontiersin.org this compound has been identified as a selective NLRP3 inhibitor that functions by blocking the interaction between NEK7 and NLRP3. researchgate.net In vitro experiments using mouse macrophages and human monocytes demonstrated that this compound concentrations as low as 500 nM could completely abrogate NLRP3 inflammasome activation. frontiersin.org Furthermore, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment attenuated inflammation in the central nervous system and showed therapeutic effects. researchgate.netfrontiersin.org This suggests a new mechanism and target for this compound's anti-inflammatory properties, distinct from its known PLA2 inhibition. frontiersin.org
Antibacterial and Anti-Biofilm Research
This compound and its derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria, and have shown potential as biofilm modulators. researchgate.netresearchgate.netnih.govresearchgate.net
Activity against Gram-Positive Bacterial Species
This compound and several of its derivatives have exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.netnio.res.in Conversely, these compounds were found to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungus Candida albicans. researchgate.net Some this compound derivatives, specifically methyl ethers of this compound, also showed antibacterial activity against Staphylococcus aureus. researchgate.net
Quorum Sensing Inhibition Studies
Beyond direct antibacterial effects, this compound and its derivatives have been investigated for their ability to inhibit quorum sensing (QS). researchgate.netnih.govresearchgate.netnih.govresearchgate.netjcu.edu.aubiorxiv.org Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors. nih.govmdpi.com this compound, secothis compound, and this compound monoacetate, isolated from the marine sponge Luffariella variabilis, have been identified as strong inhibitors of the Pseudomonas aeruginosa las QS system. nih.govresearchgate.netjcu.edu.aubiorxiv.orgmdpi.com This inhibitory activity suggests their potential as biofilm modulators, particularly against Gram-negative pathogens, by interfering with bacterial communication rather than directly killing the bacteria. researchgate.netnih.govresearchgate.net Studies have attributed the quorum sensing inhibitory activity of these compounds, including this compound, to the conserved 2(5H)-furanone substituent within their structure. researchgate.netnih.govresearchgate.net
Here is a table summarizing some of the antibacterial and quorum sensing inhibition data:
| Compound | Activity Type | Bacterial Species | Result/IC50 | Source Organism | Citation |
| This compound | Antibacterial | Staphylococcus aureus | Active (5–10 µg) | Luffariella sp. | researchgate.net |
| This compound | Antibacterial | Bacillus subtilis | Active | Luffariella variabilis | researchgate.netnio.res.in |
| This compound | Antibacterial | Escherichia coli | Inactive | Luffariella sp. | researchgate.net |
| This compound | Antibacterial | Pseudomonas aeruginosa | Inactive | Luffariella sp. | researchgate.net |
| This compound | Quorum Sensing Inhibitor | Pseudomonas aeruginosa (las system) | Strong inhibition | Luffariella variabilis | nih.govresearchgate.netjcu.edu.aubiorxiv.orgmdpi.com |
| Secothis compound | Antibacterial | Staphylococcus aureus | Active | Luffariella variabilis | researchgate.netnio.res.in |
| Secothis compound | Antibacterial | Bacillus subtilis | Active | Luffariella variabilis | researchgate.netnio.res.in |
| Secothis compound | Quorum Sensing Inhibitor | Pseudomonas aeruginosa (las system) | Strong inhibition | Luffariella variabilis | nih.govresearchgate.netjcu.edu.aubiorxiv.orgmdpi.com |
| This compound monoacetate | Quorum Sensing Inhibitor | Pseudomonas aeruginosa (las system) | Strong inhibition | Luffariella variabilis | nih.govresearchgate.netjcu.edu.aubiorxiv.orgmdpi.com |
| Methyl ethers of this compound | Antibacterial | Staphylococcus aureus | Active (5–10 µg) | Luffariella sp. | researchgate.net |
Other Biological Activities (Mechanistic Focus)
Beyond its well-documented anti-inflammatory and antimicrobial activities, this compound has been investigated for other biological effects, with a focus on their underlying mechanisms.
Molluscicidal Activity Mechanisms
This compound has demonstrated molluscicidal activity. nio.res.inmdpi.com While the precise biochemical mechanism of this compound's molluscicidal activity requires further research, studies on other natural products with molluscicidal properties suggest potential mechanisms. scielo.brresearchgate.net For instance, some molluscicidal compounds like saponins (B1172615) and flavonoids are thought to damage the red blood cells and disrupt the hemolytic system of mollusks, interfere with respiratory processes, and inhibit metabolic activity. researchgate.netmdpi.com Terpenoids, the class of compounds to which this compound belongs, have also been identified as potential molluscicidal agents. scielo.brresearchgate.net this compound's activity against Biomphalaria glabrata, a freshwater snail that serves as an intermediate host for schistosomiasis, has been reported at a concentration of 1.5 ppm. nio.res.in
Cdc25 Phosphatase Inhibition Pathways
This compound analogs have also exhibited inhibitory activity against Cdc25 phosphatase. mdpi.comresearchgate.netresearchgate.net Cdc25 phosphatases are a family of dual-specificity phosphatases that play a critical role in regulating cell cycle progression by activating cyclin-dependent kinases (CDKs). researchgate.nettocris.com Due to their frequent overexpression or dysregulation in many cancers, Cdc25 phosphatases are considered potential targets for cancer therapy. researchgate.nettocris.com Dysidiolide, a related sesterterpene, was identified as the first natural inhibitor of Cdc25A and Cdc25B phosphatases, with activity in the micromolar range. researchgate.net While dysidiolide's mechanism involves inhibiting Cdc25, this compound is primarily known for its irreversible inhibition of phospholipase A2 (PLA2) by binding to lysine residues. mdpi.comresearchgate.netmdpi.comresearchgate.net The structural features of this compound, such as the γ-hydroxybutenolide, α-hydroxydihydropyran, and trimethylcyclohexenyl ring systems, have been studied to understand their contribution to its activity, particularly as PLA2 inhibitors. mdpi.com Structure-activity relationship studies have indicated that the hemiacetal in the α-hydroxydihydropyran ring is crucial for irreversible binding, the γ-hydroxybutenolide ring is involved in initial interaction, and the hydrophobic trimethylcyclohexenyl ring enhances potency through non-bonded interactions. mdpi.com These studies suggest the closed ring form of this compound is the predominant moiety for selective and potent PLA2 inhibition. mdpi.com While this compound's direct mechanism of Cdc25 inhibition is not as extensively detailed as its PLA2 inhibition, the reported activity of its analogs suggests a potential interaction with this pathway. mdpi.comresearchgate.net
Nicotinic Receptor Antagonism
Preclinical research has indicated that this compound and its analogs may exhibit activity as antagonists of nicotinic receptors. Studies have reported nicotinic antagonistic activity associated with this compound analogs. mdpi.com this compound itself has also been mentioned in association with the inactivation of antagonism in pharmacological and toxicological studies. dntb.gov.ua While the precise mechanisms and the extent of this antagonism for this compound specifically, as opposed to its derivatives, require further detailed investigation, the observed activity suggests a potential interaction with this class of receptors.
Fish Deterrent Mechanisms
This compound has been identified as a chemical compound possessing fish deterrent properties, contributing to the chemical defense mechanisms of marine organisms from which it is isolated, such as sponges. mdpi.comnio.res.in Research conducted in field settings has demonstrated that this compound significantly deterred feeding by fish. researchgate.netmdpi.comresearchgate.net Specifically, studies reported that this compound, present in low-quality food at natural concentrations of 0.5% and 1.5% of dry mass, effectively deterred fish feeding. researchgate.netmdpi.comresearchgate.net Extracts containing this compound and seco-manoalide were observed to deter feeding by the predatory reef fish Stegastis partitus. researchgate.net This deterrent effect is considered ecologically significant, potentially protecting the producing organism from predation. nio.res.in
The following table summarizes the observed fish deterrent activity of this compound:
| Compound | Organism Source | Test Subject | Concentration (% dry mass) | Observed Effect |
| This compound | Luffariella variabilis | Fish (in field) | 0.5, 1.5 | Significantly deterred feeding researchgate.netmdpi.comresearchgate.net |
| This compound and Seco-manoalide | Luffariella variabilis | Stegastis partitus | Natural concentrations | Deterred feeding researchgate.net |
Synthetic Chemistry and Derivative Development for Academic Research
Total Synthesis Strategies and Methodological Advances
The complex structure of manoalide (B158911), featuring a γ-hydroxybutenolide, an α-hydroxydihydropyran, and a trimethylcyclohexenyl ring system, has made it an attractive target for total synthesis. mdpi.comwikipedia.org Several synthetic strategies have been developed to construct the this compound core and related analogues. Early total syntheses of this compound and secothis compound were reported, employing different methodologies. nio.res.in For instance, one approach involved Pd(0)-catalyzed coupling reactions. nio.res.in The synthesis of sesterterpenoids, including this compound, is often challenging, requiring strategic and methodological innovation. researchgate.net Reviews on synthetic approaches toward sesterterpenoids highlight these challenges and advances in constructing such complex molecules. core.ac.uk
Derivatization for SAR and Mechanistic Probes
Chemical synthesis and derivatization of this compound have been crucial for understanding its SAR and plausible mechanism of action. mdpi.com this compound's anti-inflammatory activity is primarily attributed to its irreversible inhibition of PLA₂, an enzyme that releases arachidonic acid, a precursor to pro-inflammatory mediators. mdpi.comnih.govebi.ac.ukresearchgate.netresearchgate.net This irreversible inhibition is mediated by the covalent binding of this compound to lysine (B10760008) residues in the PLA₂ enzyme. wikipedia.orgnih.govebi.ac.ukresearchgate.netescholarship.orgfrontiersin.org
Structure-activity relationship studies have aimed to determine the contribution of this compound's various functional groups, including the γ-hydroxybutenolide, α-hydroxydihydropyran, and trimethylcyclohexenyl ring systems, to its efficacy as a PLA₂ inhibitor. mdpi.comwikipedia.orgebi.ac.uk These studies indicate that the presence of the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible binding. ebi.ac.uk The two masked aldehyde functions in the polar part of this compound appear to be involved in the binding to lysine residues. ebi.ac.uk The γ-hydroxybutenolide ring is also present in the reaction between this compound and PLA₂. wikipedia.org The hydrophobic trimethylcyclohexenyl ring is thought to facilitate non-bonded interactions that strengthen the interaction between this compound and PLA₂. wikipedia.org
Studies with synthetic analogues, such as manoalogue (B238719), have shown similar kinetic behavior to this compound in inhibiting PLA₂ from different sources, like cobra, bee, and rattlesnake venoms. escholarship.org Inactivation of cobra PLA₂ by manoalogue was accompanied by the incorporation of approximately 3.8 mol of manoalogue per mol of enzyme, with some incorporated radioactivity being acid-labile. escholarship.org Amino acid analysis indicated a loss of lysine residues, suggesting that one mole of manoalogue is incorporated per mole of lysine lost. escholarship.org
While the irreversible binding to lysine residues in PLA₂ is a well-established mechanism, this compound has also been shown to covalently bind to Lys377 of the NLRP3 protein, inhibiting NLRP3 inflammasome activation. frontiersin.org This highlights the potential for this compound and its derivatives to act via multiple mechanisms.
Isolation and Characterization of Naturally Occurring Analogues
This compound was first isolated in 1980 from the marine sponge Luffariella variabilis collected in Palau. mdpi.comnih.govgoogle.com Since its initial discovery, numerous structurally related metabolites, referred to as this compound analogues or derivatives, have been isolated from marine sponges, primarily from the genus Luffariella. thegoodscentscompany.commdpi.comwikipedia.orgwikidata.orgnio.res.ingoogle.commdpi.commedchemexpress.comnih.govnih.govctdbase.orgscbt.com
Shortly after the identification of this compound, seco-manoalide, (E)-neothis compound, and (Z)-neothis compound were reported from the same sponge species. mdpi.comresearchgate.netmdpi.com Other naturally occurring analogues isolated from Luffariella species include luffariellolide (B1675421) and the luffariellins (luffariellins A, B, C, and D). thegoodscentscompany.comwikipedia.orgmdpi.comresearchgate.netnih.govnih.govctdbase.orgresearchgate.net Petrosaspongiolide M is another sesterterpenoid with anti-inflammatory properties found in marine sponges, structurally related to this compound. nio.res.in
These naturally occurring analogues often share the PLA₂ inhibitory properties of this compound, although with varying potency. medchemexpress.comebi.ac.ukabcam.com For example, luffariellolide is a potent, partially reversible inhibitor of human synovial fluid PLA₂. medchemexpress.comabcam.com Luffariellins A and B also exhibit anti-inflammatory activity and possess hemiacetal moieties analogous to the this compound skeleton. researchgate.netresearchgate.net Some analogues, like luffariellins, are characterized by a 1-isoproprenyl-2-methylcyclopentane ring system instead of the trimethylcyclohexenyl moiety found in this compound. mdpi.comresearchgate.net Despite structural variations, some luffariellins retain functional groups identical to those in this compound and secothis compound. researchgate.net
Isolation and characterization of these natural analogues have provided valuable insights into the structural features important for biological activity and have served as lead compounds for further chemical modification and SAR studies. mdpi.com
Future Directions in Manoalide Research
Elucidation of Undiscovered Mechanisms of Action
Although manoalide's primary mechanism involving the irreversible inhibition of PLA₂ through covalent binding to lysine (B10760008) residues is well-established, research indicates that its biological effects may involve additional, yet fully elucidated, pathways. google.comnih.gov Studies have shown that This compound (B158911) can induce oxidative stress, leading to the overproduction of reactive oxygen species (ROS) and disruption of antioxidant proteins in cancer cells. nih.govmdpi.com This oxidative stress appears to play a vital role in this compound-induced apoptosis and DNA damage in oral cancer cells. mdpi.comnih.gov Furthermore, this compound has been shown to induce mitochondrial dysfunction, affecting oxidative phosphorylation, ATP generation, and mitochondrial membrane potential. nih.govmdpi.com It also influences mitochondrial dynamics by down-regulating fusion proteins and up-regulating fission proteins, resulting in mitochondrial fragmentation. nih.govmdpi.com
Beyond its effects on oxidative stress and mitochondria, this compound has been identified as a potent inhibitor of calcium mobilization in various cell types, suggesting a potential mechanism independent of its phospholipase inhibition. nih.gov It blocks both epidermal growth factor receptor-mediated calcium entry and release from intracellular stores, as well as K⁺ depolarization-activated calcium channels. nih.gov
More recently, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. frontiersin.orgfrontiersin.org This inhibition occurs downstream of potassium efflux, chloride efflux, and mitochondrial dysfunction and appears to involve direct covalent binding to lysine 377 of the NLRP3 protein, blocking the interaction between NEK7 and NLRP3. frontiersin.orgresearchgate.net This discovery reveals a new mechanism for this compound's anti-inflammatory effects, independent of PLA₂ or PLC signaling. frontiersin.orgfrontiersin.org
Future research aims to fully characterize the interplay between these different mechanisms – PLA₂ inhibition, oxidative stress induction, mitochondrial dysfunction, calcium channel modulation, and NLRP3 inflammasome inhibition – and determine their relative contributions to this compound's diverse pharmacological activities in different cellular and physiological contexts. Understanding these complex interactions at a molecular level is crucial for optimizing its therapeutic potential and developing targeted applications.
Exploration of Novel Therapeutic Research Avenues (mechanistic, preclinical)
The multifaceted mechanisms of action of this compound suggest its potential applicability in a range of therapeutic areas beyond its traditional use as an anti-inflammatory and analgesic agent. Preclinical research is actively exploring these novel avenues.
One significant area of investigation is the anticancer potential of this compound. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including oral cancer, lymphoma, and epidermoid carcinoma cells. nih.govnih.govresearchgate.net this compound induces cytotoxicity and apoptosis in human osteosarcoma cells by inducing oxidative stress and mitochondrial dysfunction. nih.govmdpi.com It has also shown preferential antiproliferation effects on oral cancer cells, mediated by oxidative stress, apoptosis, and DNA damage, without significantly affecting normal oral cells. mdpi.comnih.govresearchgate.netmdpi.com Furthermore, this compound has been identified as a potential sensitizer (B1316253) for EGFR-TKI in KRAS-mutated and osimertinib-resistant lung cancer organoids by inhibiting the KRAS-ERK signaling pathway. frontiersin.org
The inhibition of the NLRP3 inflammasome by this compound points towards its potential in treating inflammatory diseases driven by this pathway. Preclinical studies in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that this compound treatment can significantly attenuate neuroinflammation and ameliorate disease pathogenesis by inhibiting NLRP3 inflammasome activation. frontiersin.orgfrontiersin.orgresearchgate.net
Given its effects on calcium channels, this compound's potential in cardiovascular or neurological conditions involving calcium dysregulation warrants further investigation. nih.gov Additionally, its reported antibacterial activity against Gram-positive bacteria and inhibitory activity against Hepatitis C virus NS3 helicase suggest potential as an antimicrobial or antiviral agent. researchgate.netresearchgate.net
Future preclinical research will likely focus on:
Detailed investigation of this compound's efficacy and mechanisms in relevant animal models for various cancers, inflammatory diseases, and potentially neurodegenerative or infectious diseases.
Identifying specific biomarkers that predict response to this compound treatment in different disease settings.
Exploring combination therapies where this compound's mechanisms could synergize with existing treatments.
Table 1 summarizes some preclinical findings on this compound's effects on various cell lines.
| Cell Line Type | Observed Effect | Key Mechanism(s) Involved | Source |
| Human Osteosarcoma (143B, MG63) | Cytotoxicity, Apoptosis | Oxidative stress, Mitochondrial dysfunction, Caspase activation | nih.govmdpi.com |
| Oral Cancer (SCC9, HSC3, etc.) | Preferential Antiproliferation, Apoptosis, DNA Damage | Oxidative stress (ROS, MitoSOX), Mitochondrial dysfunction | mdpi.comnih.govresearchgate.net |
| Murine Lymphoma (LI210) | Cytotoxic effect | Not fully elucidated in cited source | nih.gov |
| Human Epidermoid Carcinoma (KB) | Cytotoxic effect | Not fully elucidated in cited source | nih.gov |
| Lung Cancer Organoids (KRAS-mutated, osimertinib-resistant) | Sensitization to EGFR-TKI | Inhibition of KRAS-ERK signaling pathway | frontiersin.org |
| Mouse Macrophages, Human Monocytes | Inhibition of NLRP3 inflammasome activation | Direct binding to NLRP3 | frontiersin.orgfrontiersin.org |
| A431 Epidermoid Carcinoma | Inhibition of Ca²⁺ mobilization | Calcium channel blockade | nih.gov |
| GH₃ Cells | Inhibition of Ca²⁺ release and influx | Calcium channel blockade | nih.gov |
| Mouse Spleen Cells | Inhibition of Ca²⁺ influx | Calcium channel blockade | nih.gov |
| Murine Lymphocytic Leukemia (L1210) | Cytotoxic activity | Not fully elucidated in cited source | researchgate.net |
| Human Nasopharyngeal Carcinoma (KB) | Cytotoxic activity | Not fully elucidated in cited source | researchgate.net |
| Molt 4 Cells | Apoptotic activity | Mitochondrial membrane potential disruption, ROS generation, Topoisomerase inhibition | researchgate.net |
Advanced Synthetic Methodologies for Analogue Discovery
The complex structure of this compound and the potential for developing analogues with improved potency, selectivity, or pharmacokinetic properties necessitate the development of advanced synthetic methodologies. While total and enantioselective syntheses of this compound have been reported, ongoing research in synthetic organic chemistry aims to achieve more efficient, convergent, and stereocontrolled routes. acs.orgsoton.ac.ukresearchgate.netuni-muenchen.de
Early synthetic approaches explored different strategies to construct the sesterterpenoid skeleton, including copper(I)-catalyzed coupling reactions and carbomagnesiation reactions to establish key double bonds. soton.ac.uk Enantioselective syntheses have successfully introduced the stereogenic center at C-4 using methods such as enantioselective aldol (B89426) condensation and Sharpless kinetic resolution. acs.orgresearchgate.netuni-muenchen.de
Future directions in this compound synthesis are likely to involve:
Developing novel catalytic methods for key bond formations and stereocontrol, potentially utilizing organocatalysis or transition metal catalysis.
Exploring diversity-oriented synthesis strategies to rapidly generate a library of this compound analogues with variations in different parts of the molecule.
Utilizing flow chemistry or automated synthesis platforms to enable high-throughput synthesis and screening of analogues.
The development of efficient synthetic routes is crucial for providing sufficient material for comprehensive preclinical testing and for the potential large-scale production of this compound or its analogues for therapeutic use. Research into the synthesis of this compound-related sesterterpenoids and their stereoisomers also contributes to understanding the structure-activity relationships of this class of compounds. researchgate.net
Integration of Omics Technologies in Mechanistic Studies
Understanding the intricate molecular mechanisms of this compound's action requires a comprehensive analysis of the cellular landscape. The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to achieve this. quanticate.comfrontlinegenomics.com
By applying transcriptomics, researchers can analyze changes in gene expression profiles in response to this compound treatment, identifying affected pathways and potential upstream regulators. Proteomics can provide insights into alterations in protein levels, post-translational modifications, and protein-protein interactions, directly revealing the molecular targets and downstream effectors of this compound. frontlinegenomics.com Metabolomics can profile changes in cellular metabolites, offering a snapshot of the metabolic state and identifying pathways disrupted by this compound. quanticate.com
Integrating data from multiple omics layers can provide a holistic view of this compound's impact on biological systems, revealing complex interactions and feedback loops that single-omics approaches might miss. quanticate.comfrontlinegenomics.comresearchgate.net This integrated approach can help:
Identify previously unknown targets or pathways modulated by this compound.
Elucidate the downstream consequences of known interactions, such as PLA₂ or NLRP3 inhibition.
Identify biomarkers of response or resistance to this compound.
Understand the differences in this compound's effects on normal versus diseased cells at a systems level.
Future research will increasingly utilize multi-omics approaches to gain a deeper and more complete understanding of how this compound exerts its biological effects, paving the way for more targeted and effective therapeutic applications. researchgate.netresearchgate.net
Q & A
Q. What are the established methodologies for isolating manoalide and its derivatives from marine sponges?
this compound is typically extracted using solvent partitioning (e.g., MeOH-CHCl₃) followed by silica gel column chromatography and normal-phase HPLC. For example, Luffariella cf. variabilis extracts yield this compound (1), seco-manoalide, and alkylated derivatives (e.g., 24-O-ethylthis compound). However, extraction conditions (e.g., MeOH/EtOH use) may generate artifacts, necessitating rigorous NMR and EIMS comparisons with published data to confirm authenticity .
Q. How does this compound inhibit phospholipase A₂ (PLA₂), and what experimental assays validate this mechanism?
this compound irreversibly inhibits PLA₂ by covalently modifying lysine residues in the enzyme’s active site. Key assays include:
- Cobra venom PLA₂ inhibition : Preincubation with this compound (20 min, 40°C, pH 7.1) shows IC₅₀ ≈ 2 µM .
- Anti-inflammatory models : this compound blocks phorbol ester-induced inflammation but not arachidonic acid-driven pathways, confirming upstream PLA₂ targeting .
- Endothelium-dependent relaxation assays : this compound (30 nM–1 µM) reduces relaxation responses to substance P (SP) in aortic tissues, correlating with PLA₂ inhibition .
Q. What are the standard protocols for preparing and storing this compound in laboratory settings?
this compound is typically dissolved in inert gas-purged DMSO or ethanol (solubility ~25 mg/mL). Stock solutions should be stored at –20°C to prevent degradation. Analytical validation via HPLC is critical due to its sensitivity to stereoisomerism and decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s enzymatic inhibition data, such as enhanced substrate activity post-inhibition?
While this compound inhibits PLA₂’s canonical substrates (e.g., phosphatidylcholine), it paradoxically increases activity toward phosphatidylethanolamine. This suggests substrate-specific conformational changes post-inhibition. Researchers should:
Q. What strategies are effective for synthesizing this compound and addressing its stereochemical complexity?
Total synthesis involves multi-step enantioselective routes:
- Key steps : Sharpless kinetic resolution for (4R)-stereochemistry, Cu(I)-mediated 1,2-metalate rearrangement for trisubstituted alkenes, and photooxidation to form hydroxyfuranone rings.
- Yield optimization : The longest linear sequence (12 steps) achieves 12% yield, with challenges in stereocontrol and functional group compatibility .
Q. How can HPLC protocols be optimized to separate this compound stereoisomers, and why is this critical for preclinical studies?
Stereoisomer separation is vital due to configuration-dependent bioactivity (e.g., anti-leukemic effects). Optimal HPLC conditions require:
- Chiral stationary phases (e.g., amylose-based columns).
- Isocratic elution with hexane/isopropanol mixtures.
- Validation via NMR and circular dichroism to assign absolute configurations (e.g., 24S vs. 24R) .
Q. What experimental models best demonstrate this compound’s multi-target effects, such as NLRP3 inflammasome inhibition?
- In vitro : LPS/ATP-primed macrophages to assess IL-1β suppression via NLRP3-ASC-caspase-1 axis.
- In vivo : Experimental autoimmune encephalomyelitis (EAE) mice show reduced CNS inflammation upon this compound treatment (targets NLRP3 lysine 377, blocking NEK7 interaction) .
- Cross-validation : Compare PLA₂ and NLRP3 IC₅₀ values to rule off-target effects .
Q. How do extraction artifacts confound the identification of natural this compound derivatives, and how can they be mitigated?
Alkylated derivatives (e.g., 24-O-ethylthis compound) may form via hemiacetal reactions with MeOH/EtOH during extraction. Mitigation strategies include:
- Using non-alcoholic solvents (e.g., acetone) for initial extraction.
- Biosynthetic pathway analysis (e.g., isotopic labeling) to distinguish true metabolites from artifacts .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent inhibition in this compound studies?
Q. How can researchers reconcile this compound’s failure in clinical trials with its preclinical promise?
Despite Phase II discontinuation (formulation issues), preclinical insights remain valuable:
- Analogue development : Test secothis compound or luffariellolide for improved stability.
- Target validation : Use CRISPR/Cas9 to confirm NLRP3 or PLA₂ as primary targets in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
